3-Bromo-4-phenoxybenzaldehyde
Overview
Description
3-Bromo-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2. It features a benzene ring substituted with a bromine atom at the third position, a phenoxy group at the fourth position, and an aldehyde group at the first position. This compound is notable for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenoxybenzaldehyde typically involves the bromination of 4-phenoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 3-substituted-4-phenoxybenzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-phenoxybenzoic acid.
Reduction: Formation of 3-bromo-4-phenoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-phenoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the manufacture of specialty chemicals and intermediates for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and phenoxy group influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a phenoxy group.
4-Bromobenzaldehyde: Lacks the phenoxy group, making it less complex.
3-Bromo-4-methoxybenzaldehyde: Contains a methoxy group instead of a phenoxy group.
Uniqueness: 3-Bromo-4-phenoxybenzaldehyde is unique due to the presence of both a bromine atom and a phenoxy group on the benzene ring. This combination enhances its reactivity and potential for forming diverse derivatives. The phenoxy group also increases the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-4-phenoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFEKMOKLMLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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